molecular formula C10H11N3O B1266579 1-(4-cyanophenyl)-3,3-dimethylurea CAS No. 82261-41-4

1-(4-cyanophenyl)-3,3-dimethylurea

Cat. No.: B1266579
CAS No.: 82261-41-4
M. Wt: 189.21 g/mol
InChI Key: RUQIHUKZFGRXLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, N’-(4-cyanophenyl)-N,N-dimethyl- is a derivative of urea, a compound widely known for its diverse applications in various fields such as agriculture, pharmaceuticals, and chemical industries. This particular derivative is characterized by the presence of a cyanophenyl group and two methyl groups attached to the nitrogen atoms of the urea molecule. The compound’s unique structure imparts specific chemical and biological properties, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-substituted ureas, including Urea, N’-(4-cyanophenyl)-N,N-dimethyl-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high chemical purity of the resulting product. Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene . this method is less environmentally friendly and poses safety concerns.

Industrial Production Methods

Industrial production of N-substituted ureas often involves large-scale synthesis using the aforementioned methods. The process typically includes steps such as filtration or routine extraction procedures to obtain the final product with high chemical purity . The choice of method depends on factors such as cost, ease of execution, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Urea, N’-(4-cyanophenyl)-N,N-dimethyl- undergoes various chemical reactions, including:

    Nucleophilic Addition: This reaction involves the addition of nucleophiles to the carbonyl group of the urea derivative.

    Substitution Reactions: These reactions involve the replacement of one functional group with another.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include potassium isocyanate, ammonia, and phosgene . The reactions are typically carried out under mild conditions to ensure high yields and chemical purity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of Urea, N’-(4-cyanophenyl)-N,N-dimethyl- with nucleophiles can yield various substituted ureas with different functional groups .

Scientific Research Applications

Urea, N’-(4-cyanophenyl)-N,N-dimethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Urea, N’-(4-cyanophenyl)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with various biological molecules, influencing their structure and function . This interaction can lead to the inhibition of enzymes or modulation of protein-protein interactions, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Urea, N’-(4-cyanophenyl)-N,N-dimethyl- include other N-substituted ureas and thioureas. Examples include:

Uniqueness

What sets Urea, N’-(4-cyanophenyl)-N,N-dimethyl- apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

3-(4-cyanophenyl)-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-13(2)10(14)12-9-5-3-8(7-11)4-6-9/h3-6H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQIHUKZFGRXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601002582
Record name N'-(4-Cyanophenyl)-N,N-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601002582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82261-41-4
Record name Urea, N'-(4-cyanophenyl)-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082261414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC202529
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202529
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-(4-Cyanophenyl)-N,N-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601002582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Cyanophenyl)-3,3-dimethylurea
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8J2LY8PD5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.